molecular formula C9H10O2 B140590 4-(2-Hydroxyethyl)benzaldehyde CAS No. 163164-47-4

4-(2-Hydroxyethyl)benzaldehyde

Cat. No. B140590
Key on ui cas rn: 163164-47-4
M. Wt: 150.17 g/mol
InChI Key: VNVVFWYCFVNBMI-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

Next, a mixture of 4-(2-methoxymethoxyethyl)benzaldehyde (8.2 g, 42.1 mmol), methanol (160 mL), water (6 mL) and concentrated hydrochloric acid (4 mL) was stirred at 60° C. for 17.5 hours. After cooling to room temperature, the reaction mixture was neutralized with aqueous sodium hydroxide and evaporated under reduced pressure to remove methanol. The residue was extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. After concentration, the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10 to 50:50) to give 4-(2-hydroxyethyl)benzaldehyde (6.3 g).
Name
4-(2-methoxymethoxyethyl)benzaldehyde
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][CH2:5][CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.CO.Cl.[OH-].[Na+]>O>[OH:4][CH2:5][CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
4-(2-methoxymethoxyethyl)benzaldehyde
Quantity
8.2 g
Type
reactant
Smiles
COCOCCC1=CC=C(C=O)C=C1
Name
Quantity
160 mL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 17.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10 to 50:50)

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
OCCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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